molecular formula C14H10N4 B1457840 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1242069-41-5

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No. B1457840
CAS RN: 1242069-41-5
M. Wt: 234.26 g/mol
InChI Key: XDIDBHQGBSNAPW-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the empirical formula C14H10N4. Its molecular weight is 234.26 .


Molecular Structure Analysis

The SMILES string representation of this compound is N#CC1=CC=C2N(N=NC2=C1)CC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Medicine: Anticancer Potential

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile has shown promise in medical research, particularly in the development of anticancer drugs. Triazole derivatives, including benzotriazole analogs, have been identified to exhibit cytotoxic activity against various cancer cell lines . This compound could serve as a scaffold for synthesizing new molecules with potential antiproliferative effects against cancer cells.

Materials Science: Advanced Material Synthesis

In materials science, this compound is used as a building block for creating novel materials with specific properties. Its molecular structure allows for the introduction of functional groups that can lead to materials with unique thermal, electrical, or mechanical properties .

Environmental Science: Pollutant Degradation

Benzotriazole derivatives are being explored for their ability to degrade environmental pollutants. Their chemical structure may facilitate the breakdown of harmful substances, thus reducing environmental toxicity and aiding in pollution control efforts .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 1-Benzyl-1,2,3-benzotriazole-5-carbonitrile can be used as a reference standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or validating analytical methods .

Organic Synthesis: Chemical Reactions

This compound is valuable in organic synthesis, where it can be used as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactive sites are suitable for various chemical transformations, leading to a wide range of synthetic applications .

Pharmacology: Drug Development

In pharmacology, benzotriazole derivatives are being studied for their therapeutic potential. They have been found to interact with biological targets, which could lead to the development of new drugs with specific pharmacological effects .

Biochemistry: Enzyme Inhibition

The benzotriazole moiety is known to interact with enzymes and inhibit their activity. This property is useful in biochemistry for studying enzyme mechanisms and for developing enzyme inhibitors that could serve as drugs or research tools .

Agriculture: Pest Control

While direct applications in agriculture are not widely reported for this specific compound, benzotriazole derivatives are being investigated for their potential use in pest control. Their ability to affect biological systems could be harnessed to protect crops from pests and diseases .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system. The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

1-benzylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-9-12-6-7-14-13(8-12)16-17-18(14)10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDBHQGBSNAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3-benzotriazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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